molecular formula C13H17NO2 B1369626 4-(1-Methylpiperidin-4-YL)benzoic acid CAS No. 281234-85-3

4-(1-Methylpiperidin-4-YL)benzoic acid

Cat. No. B1369626
M. Wt: 219.28 g/mol
InChI Key: NOFWSNMLTCIWPD-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-YL)benzoic acid is a chemical compound . It is used as an intermediate in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 4-(1-Methylpiperidin-4-YL)benzoic acid is represented by the InChI code: 1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) . This indicates that the compound has a molecular weight of 219.28 .


Physical And Chemical Properties Analysis

4-(1-Methylpiperidin-4-YL)benzoic acid is a solid at room temperature . It has a molecular weight of 219.28 .

Scientific Research Applications

Gut Function Regulation

Benzoic acid, a component structurally related to 4-(1-Methylpiperidin-4-YL)benzoic acid, has been identified as an antibacterial and antifungal preservative widely utilized in foods and feeds. Recent studies highlight its potential in enhancing growth and health, attributable in part to its promotive effects on gut functions such as digestion, absorption, and barrier mechanisms. These benefits are thought to arise from its capacity to modulate enzyme activity, redox status, immunity, and microbiota in the gut, as evidenced by research using piglets and porcine intestinal epithelial cells as models. However, excessive use of benzoic acid might impair gut health through redox status modulation, indicating a need for balanced application. The detailed mechanisms of these intestinal physiological regulations remain partially unexplored, necessitating further investigation (Mao et al., 2019).

Environmental Impact and Stability

The compound Nitisinone (NTBC), structurally similar to 4-(1-Methylpiperidin-4-YL)benzoic acid, was initially developed as a triketone herbicide but later found its primary use in treating the rare hereditary metabolic disease hepatorenal tyrosinemia due to its medical benefits. Despite its medical significance, there's a gap in comprehensive research on its environmental stability and degradation pathways. A study utilizing liquid chromatography coupled with mass spectrometry (LC-MS/MS) investigated the stability of NTBC under varying conditions, revealing that its stability increased with the solution's pH. In more acidic conditions, resembling the pH of human gastric juice, NTBC degraded into 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, both displaying substantial stability under the studied conditions. These findings provide fresh insights into NTBC's properties, contributing to a better understanding of the risks and benefits associated with its medical use (Barchańska et al., 2019).

Drug Design and DNA Interaction

Hoechst 33258, a synthetic dye and an N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly in AT-rich sequences. It's noteworthy for its application in fluorescent DNA staining, facilitating cell accessibility. Additionally, Hoechst derivatives are employed in various biological contexts such as chromosome and nuclear staining in plant cell biology, DNA content analysis via flow cytometry, and chromosome analysis. Beyond staining, these compounds also have potential as radioprotectors and topoisomerase inhibitors, making them valuable in rational drug design and molecular studies for DNA sequence recognition and binding. This comprehensive review outlines the extensive applications and potential of Hoechst 33258 and its analogues, indicating a vast scope of scientific research and development (Issar & Kakkar, 2013).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(1-methylpiperidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFWSNMLTCIWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592408
Record name 4-(1-Methylpiperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylpiperidin-4-YL)benzoic acid

CAS RN

281234-85-3
Record name 4-(1-Methylpiperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-piperidin-4yl-benzoic acid (110 mg, 0.54 mmol, reference example 109) was added to paraformaldehyde (180 mg, 6 mmol) in MeOH (10 mL) and NaCNBH3 (120 mg, 1.94 mmol). The reaction was stirred at room temperature for 4 days, at which time HPLC shows no remaining starting material. The solution was acidified to pH 2 with concentrated HCl, evaporated, dissolved in water (20 mL), and extracted with ether (3×20 mL). Then the solution was brought to pH 12 with KOH pellets, extracted with dichloromethane (3×20 mL) and finally brought to pH5 with acetic acid. The mixture was lyophilized and the solid was extracted with MeOH (3×15 mL). The combined methanol extracts were evaporated and the residue chromatographed (reverse-phase HPLC, C18 column, 10-100% CH3CN/water) to yield, after lyophilization, 72 mg of the desired product (61%). 1H NMR (CD3OD): δ 7.98 (d, 2H), 7.38 (d, 2H), 3.60 (m, 2H), 3.18 (t, 2H), 2.94 (s, 3H), 2.85-2.95 (m, 2H), 2.08-2.18 (m, 2H), 1.90-2.02 (m, 2H). MS (ion spray) m/z 220 (M+H+). >98% pure by analytical HPLC.
Quantity
110 mg
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reactant
Reaction Step One
Quantity
180 mg
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reactant
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120 mg
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reactant
Reaction Step One
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Quantity
10 mL
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solvent
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0 (± 1) mol
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Yield
61%

Synthesis routes and methods II

Procedure details

A solution of 4-piperidin-4-ylbenzoic acid (0.5 g) and 36% formaldehyde in water (0.175 mL) in methanol (5 mL) was treated with sodium cyanoborohydride (0.13 g) and acetic acid (0.5 mL), stirred for 18 hours and concentrated. The concentrate was flash chromatographed on silica gel with 10% methanol/dichloromethane.
Quantity
0.5 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.175 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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